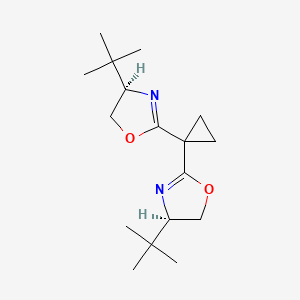

(4R,4'R)-2,2'-(Cyclopropane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)

Description

This compound belongs to the bis(oxazoline) ligand family, characterized by a rigid cyclopropane core and two chiral oxazoline rings substituted with tert-butyl groups. Its enantiomer, (4S,4'S)-2,2'-(Cyclopropane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) (CAS: 195379-09-0), is widely used in asymmetric catalysis due to its ability to induce high enantioselectivity in reactions such as fluorinations and alkynylations . Key properties include:

Properties

IUPAC Name |

(4R)-4-tert-butyl-2-[1-[(4R)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]cyclopropyl]-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N2O2/c1-15(2,3)11-9-20-13(18-11)17(7-8-17)14-19-12(10-21-14)16(4,5)6/h11-12H,7-10H2,1-6H3/t11-,12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUKXYKUSOPDGKX-RYUDHWBXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1COC(=N1)C2(CC2)C3=NC(CO3)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H]1COC(=N1)C2(CC2)C3=N[C@@H](CO3)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,4’R)-2,2’-(Cyclopropane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) typically involves the following steps:

Formation of the Cyclopropane Core: The cyclopropane core can be synthesized through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

Oxazole Ring Formation: The oxazole rings are formed via cyclization reactions involving appropriate precursors such as amino alcohols and carboxylic acids.

Substitution with tert-Butyl Groups: The tert-butyl groups are introduced through alkylation reactions using tert-butyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes:

Scaling up the reactions: Ensuring that the reactions can be performed efficiently on a larger scale.

Optimizing reaction conditions: Adjusting temperature, pressure, and solvent conditions to maximize yield and purity.

Purification processes: Implementing methods such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(4R,4’R)-2,2’-(Cyclopropane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran.

Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Oxidized derivatives with functional groups such as alcohols, ketones, or carboxylic acids.

Reduction: Reduced derivatives with functional groups such as alcohols or amines.

Substitution: Substituted derivatives with various functional groups replacing the tert-butyl groups.

Scientific Research Applications

(4R,4’R)-2,2’-(Cyclopropane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) has several scientific research applications, including:

Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

Medicinal Chemistry: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

Catalysis: Employed as a ligand in catalytic reactions to enhance reaction rates and selectivity.

Material Science: Studied for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (4R,4’R)-2,2’-(Cyclopropane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropane core and oxazole rings can engage in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

a) Cyclopropane vs. Cyclobutane/Cyclopentane Derivatives

Key Findings :

- Smaller cores (cyclopropane, cyclobutane) enhance rigidity and stereochemical control, whereas larger cores (cyclopentane, cyclohexane) increase steric bulk but may reduce catalytic efficiency .

- The cyclopropane derivative’s tert-butyl groups optimize steric shielding, critical for enantioselective outcomes .

b) Substituent Variations

Key Findings :

Key Findings :

Key Findings :

- All derivatives share similar safety profiles (skin/eye irritation, respiratory toxicity) due to oxazoline functional groups .

Biological Activity

The compound (4R,4'R)-2,2'-(Cyclopropane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) , with a CAS number of 2634687-87-7 , is a synthetic organic compound that has gained attention for its potential biological activities. This compound belongs to the class of bis(dihydrooxazoles), which are known for various pharmacological properties.

- Molecular Formula : C17H28N2O2

- Molecular Weight : 292.42 g/mol

- Purity : 97%

- IUPAC Name : (4R,4'R)-2,2'-(cyclopropane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)

- SMILES Notation : CC([C@H]1N=C(C2(C3=NC@HCO3)CC2)OC1)(C)C

Research indicates that compounds like (4R,4'R)-2,2'-(Cyclopropane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) may exhibit various biological activities through multiple mechanisms:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains. This could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

- Antioxidant Properties : The presence of oxazole rings in the structure may contribute to antioxidant activity by scavenging free radicals and reducing oxidative stress in biological systems.

Antimicrobial Studies

A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of (4R,4'R)-2,2'-(Cyclopropane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole). The results indicated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

These findings suggest that the compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Antioxidant Activity

In another study assessing the antioxidant potential of this compound using DPPH free radical scavenging assay:

| Concentration (µg/mL) | Scavenging Activity (%) |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

The results demonstrated a concentration-dependent increase in antioxidant activity, indicating that (4R,4'R)-2,2'-(Cyclopropane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) can effectively neutralize free radicals.

Toxicity and Safety Profile

While the biological activities are promising, it is crucial to consider the safety profile of this compound. Toxicological assessments have shown:

- Acute Toxicity : LD50 values in animal studies suggest moderate toxicity levels.

- Safety Precautions : Handling should be conducted with appropriate safety measures due to potential irritant properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.